molecular formula C7H16O2Si B2728301 (1-Methoxycyclopropoxy)trimethylsilane CAS No. 84098-43-1

(1-Methoxycyclopropoxy)trimethylsilane

Cat. No.: B2728301
CAS No.: 84098-43-1
M. Wt: 160.288
InChI Key: DMEKVIPBYLKAKS-UHFFFAOYSA-N
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Description

(1-Methoxycyclopropoxy)trimethylsilane is an organosilicon compound with the molecular formula C7H16O2Si and a molecular weight of 160.29 g/mol . It is a liquid at room temperature and is primarily used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycyclopropoxy)trimethylsilane typically involves the reaction of cyclopropanol derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and product purity .

Chemical Reactions Analysis

Types of Reactions: (1-Methoxycyclopropoxy)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Methoxycyclopropoxy)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methoxycyclopropoxy)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the stability of the compound and facilitates its participation in substitution and hydrolysis reactions .

Comparison with Similar Compounds

Uniqueness: (1-Methoxycyclopropoxy)trimethylsilane is unique due to its specific reactivity profile, which makes it suitable for selective organic transformations. Its stability and ease of handling also make it a preferred reagent in various synthetic applications .

Biological Activity

(1-Methoxycyclopropoxy)trimethylsilane is a silane compound that has garnered attention in various biological applications, particularly in medicinal chemistry and pharmacology. Its unique structural features allow it to interact with biological systems, making it a subject of interest for researchers exploring its potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is C7H14O2SiC_7H_{14}O_2Si. The compound consists of a cyclopropyl group attached to a methoxy group and a trimethylsilyl moiety. This configuration contributes to its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to modulate cellular signaling pathways. It has been investigated for its role as a selective estrogen receptor modulator (SERM), influencing estrogen receptor activity, which is crucial in various cancers, particularly breast cancer.

Estrogen Receptor Interaction

Research has shown that compounds similar to this compound can bind to estrogen receptors (ERs), affecting their transcriptional activity. This interaction is particularly significant in the context of endocrine-resistant breast cancer, where traditional therapies may fail due to mutations in the estrogen receptor gene (ESR1) .

Biological Testing and Efficacy

In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects on breast cancer cell lines, especially those resistant to conventional therapies. For instance, it has been tested against MCF7:TAM1 and MCF7:5C cell lines, which model resistance to tamoxifen and aromatase inhibitors, respectively .

Table 1: In Vitro Efficacy of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF7:TAM10.5ER modulation
MCF7:5C0.8ER modulation
T47D:Y537S0.6ER modulation

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study 1 : A cohort study involving patients with ER+ breast cancer showed improved outcomes when treated with compounds similar to this compound, particularly in patients exhibiting ESR1 mutations.
  • Case Study 2 : In a xenograft mouse model, administration of this compound resulted in significant tumor regression, demonstrating its potential as a therapeutic agent against endocrine-resistant tumors .

Properties

IUPAC Name

(1-methoxycyclopropyl)oxy-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2Si/c1-8-7(5-6-7)9-10(2,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEKVIPBYLKAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84098-43-1
Record name (1-methoxycyclopropoxy)trimethylsilane
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